1-(6-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(6-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 6-position and a cyclobutane ring with a nitrile group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable cyclobutane derivative under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridin-2-yl)piperazine:
2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide:
Uniqueness
1-(6-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-2-8(13-9)10(6-12)4-7(14)5-10/h1-3H,4-5H2 |
InChI Key |
XXYOKVBTHUFMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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